molecular formula C15H26N2O6 B13078325 tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate

Cat. No.: B13078325
M. Wt: 330.38 g/mol
InChI Key: ZGSSMILBHYINBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate is a critical spirocyclic building block in modern drug discovery, particularly valued for the development of novel, high-potency antiviral therapeutics. Its primary research application lies in the structure-guided design of inhibitors targeting viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication . The incorporation of the 7-azaspiro[3.5]nonane scaffold is a strategic design element that provides significant advantages by accessing unexplored chemical space within the enzyme's active site, notably the S4 subsite, which contributes to achieving nanomolar inhibitory potency . The spirocyclic structure imparts improved physicochemical properties and reduced conformational flexibility, leading to optimized binding interactions and enhanced pharmacokinetic profiles for the resulting drug candidates . Beyond antiviral applications, this versatile intermediate serves as a foundational core for synthesizing a range of bioactive molecules, including antimicrobial agents and receptor antagonists, underscoring its broad utility in medicinal chemistry and the development of new pharmaceutical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H26N2O6

Molecular Weight

330.38 g/mol

IUPAC Name

tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate;oxalic acid

InChI

InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13;3-1(4)2(5)6/h10,14H,4-9H2,1-3H3,(H,15,16);(H,3,4)(H,5,6)

InChI Key

ZGSSMILBHYINBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCNCC2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Formation of the Azaspiro Core

  • The azaspiro[3.5]nonane skeleton is constructed typically via ring-closure reactions starting from appropriate amino alcohols or diamines.
  • Cyclization methods often use intramolecular nucleophilic substitution or reductive amination to form the nitrogen-containing spirocyclic ring.
  • Control of stereochemistry and ring strain is critical during this step to ensure the correct spirocyclic configuration.

Introduction of the Carbamate Group

  • The secondary amine on the azaspiro ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.
  • This carbamation is usually performed in an aprotic solvent such as dichloromethane or dimethylformamide under mild basic conditions (e.g., triethylamine or sodium bicarbonate) to neutralize the acid generated.
  • Reaction temperature is maintained between 0°C to room temperature to prevent side reactions and ensure high selectivity.

Formation of the Oxalate Salt

  • The free base tert-butyl carbamate is converted to its oxalate salt by treatment with oxalic acid in an appropriate solvent such as ethyl acetate or ethanol.
  • Salt formation improves compound stability, crystallinity, and handling properties.
  • The reaction is typically conducted at ambient temperature, followed by crystallization and purification steps.

Detailed Preparation Methods and Conditions

Step Reagents & Conditions Solvent Temperature Time Yield & Notes
1. Azaspiro ring formation Starting amino precursor, cyclization agent (e.g., aldehyde for reductive amination), reducing agent (NaBH4 or catalytic hydrogenation) DMF, DCM 25-60°C 4-12 h Moderate to good yield; stereochemical control important
2. Carbamate protection Di-tert-butyl dicarbonate (Boc2O), base (Et3N or NaHCO3) DCM or DMF 0-25°C 2-6 h High yield, mild conditions
3. Oxalate salt formation Oxalic acid (1 equiv) Ethanol or ethyl acetate Room temperature 1-3 h High purity crystalline salt

Research Findings and Optimization Notes

  • Solvent choice: Dimethylformamide (DMF) and dichloromethane (DCM) are preferred for carbamate formation due to their ability to dissolve both reagents and maintain reaction homogeneity.
  • Temperature control: Lower temperatures during carbamate formation minimize side reactions such as over-carbamation or hydrolysis.
  • Catalysts: Zinc or copper catalysts may be employed in the azaspiro ring formation step to facilitate cyclization and improve yield.
  • Purification: The oxalate salt is typically purified by recrystallization from ethanol or ethyl acetate to achieve high purity and suitable physical properties for further applications.
  • Stability: The oxalate salt form exhibits improved storage stability compared to the free base, requiring protection from light and moisture.

Summary Table of Key Preparation Parameters

Parameter Description Optimal Range/Value
Starting materials Amino precursors, Boc2O, oxalic acid High purity reagents (>98%)
Solvents DMF, DCM, ethanol, ethyl acetate Anhydrous preferred
Temperature (carbamate formation) 0-25°C Room temperature optimal
Reaction time (carbamate formation) 2-6 hours Depends on scale
Catalysts Zn or Cu salts (optional) Trace amounts for ring closure
Yield (overall) Typically 60-85% Depends on optimization
Purification Recrystallization Ethanol or ethyl acetate

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363383-18-9)
  • Similarity : 0.98 (structural overlap) .
  • Key Differences :
    • Hydroxyl (-OH) substituent at position 7 instead of an amine.
    • Carboxylate ester (COO⁻) at position 2 vs. carbamate (NHCOO⁻) in the target compound.
  • Properties: Increased polarity due to -OH group, affecting solubility (logP reduction). Potential for hydrogen bonding, altering pharmacokinetics .
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1147557-97-8)
  • Similarity : 0.96 .
  • Key Differences: Smaller spiro[3.3]heptane core vs. spiro[3.5]nonane. Hydroxyl group at position 4.
  • Impact :
    • Reduced steric hindrance due to smaller ring size.
    • Altered metabolic stability in vivo .
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203662-66-2)
  • Key Differences: Cyano (-CN) substituent at position 2 vs. carbamate.
  • Properties: Higher molecular weight (250.33 g/mol) due to -CN group.

Functional Group Modifications

tert-Butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2306262-93-9)
  • Key Differences: Oxygen atom replaces carbon in the spiro ring (5-oxa modification). Amino (-NH₂) group at position 7.
  • Impact :
    • Enhanced hydrogen-bonding capacity for target binding .
    • Altered ring strain and conformational flexibility .
tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2385239-07-4)
  • Key Differences :
    • Iodomethyl (-CH₂I) and oxa (oxygen) substitutions.
  • Applications :
    • Used in radiolabeling or cross-coupling reactions due to iodine’s reactivity .

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